molecular formula C15H14N2O4 B572201 Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253791-04-6

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B572201
CAS No.: 1253791-04-6
M. Wt: 286.287
InChI Key: GKIRTYSXPDPKQW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features multiple functional groups, including a hydroxyl group, a methyl group, an oxo group, and an ethyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: This can be achieved through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a β-keto ester.

    Functional Group Modifications: Introduction of the hydroxyl, methyl, and oxo groups can be done through selective oxidation, methylation, and other functional group transformations.

    Esterification: The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group might yield a ketone, while reduction of the oxo group might yield a secondary alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique functional groups.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate would depend on its specific interactions with molecular targets. Typically, compounds with hydroxyl and oxo groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Lacks the methyl and prop-2-yn-1-yl groups.

    Methyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the prop-2-yn-1-yl group and the specific arrangement of functional groups make Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate unique

Biological Activity

Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Molecular Formula

The molecular formula of this compound is C15H14N2O4C_{15}H_{14}N_{2}O_{4} with a molecular weight of 286.28 g/mol.

Structural Features

The compound features several functional groups:

  • Hydroxyl group (-OH)
  • Methyl group (-CH₃)
  • Oxo group (=O)
  • Ethyl ester (-COOEt)

These functional groups contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain naphthyridine derivatives possess activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Naphthyridine derivatives have been recognized for their anticancer properties. Ethyl 4-hydroxy derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that modifications to the naphthyridine scaffold could enhance potency against specific cancer types .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by inhibiting key inflammatory mediators. This activity is attributed to its ability to modulate pathways involving cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines .

Other Pharmacological Activities

Ethyl 4-hydroxy derivatives also exhibit:

  • Antiviral activity against certain viral strains.
  • Analgesic properties , providing pain relief in preclinical models.
  • Antioxidant effects , which may contribute to overall health benefits by reducing oxidative stress .

The mechanism of action for Ethyl 4-hydroxy derivatives typically involves:

  • Interaction with Biological Targets : The hydroxyl and oxo groups can form hydrogen bonds with enzymes or receptors, influencing various biological pathways.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, the compound can trigger programmed cell death through intrinsic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 4-hydroxy-2-oxo-naphthyridineLacks propynyl groupModerate antimicrobial activity
Methyl 4-hydroxy-naphthyridineMethyl ester instead of ethylLower anticancer potency

The unique presence of the propynyl group in Ethyl 4-hydroxy derivatives enhances its biological activity compared to other naphthyridine analogs. This modification appears to improve binding affinity to biological targets, thereby increasing efficacy .

Case Studies and Research Findings

A recent study evaluated various naphthyridine derivatives for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent against resistant bacterial strains . Another study focused on the anticancer properties revealed that specific modifications of the naphthyridine scaffold led to enhanced cytotoxicity against breast cancer cells compared to unmodified analogs .

Properties

IUPAC Name

ethyl 4-hydroxy-7-methyl-2-oxo-1-prop-2-ynyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-4-8-17-13-10(7-6-9(3)16-13)12(18)11(14(17)19)15(20)21-5-2/h1,6-7,18H,5,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRTYSXPDPKQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716370
Record name Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-04-6
Record name Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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